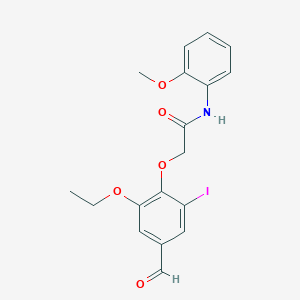

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide

Description

2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by three key substituents on its phenoxy ring: an ethoxy group at position 2, a formyl group at position 4, and an iodine atom at position 6. The acetamide nitrogen is substituted with a 2-methoxyphenyl group, introducing additional electronic and steric effects.

Properties

IUPAC Name |

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18INO5/c1-3-24-16-9-12(10-21)8-13(19)18(16)25-11-17(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXPXQKODDYQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the iodophenoxy intermediate: This step involves the iodination of a phenol derivative to introduce the iodine atom at the desired position.

Introduction of the ethoxy and formyl groups: The ethoxy group can be introduced via an etherification reaction, while the formyl group can be added through a formylation reaction.

Coupling with the acetamide moiety: The final step involves coupling the iodophenoxy intermediate with an acetamide derivative, which includes the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products

Oxidation: The major product is 2-(2-ethoxy-4-carboxy-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide.

Reduction: The major product is 2-(2-ethoxy-4-hydroxymethyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory and analgesic effects. The presence of both ethoxy and methoxy groups may enhance lipophilicity and bioavailability, making this compound an interesting candidate for further biological evaluation.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary research could involve:

- Binding Affinity Tests : Assessing how well the compound interacts with specific biological targets.

- Pharmacodynamics Studies : Understanding how the compound affects biological systems and its potential therapeutic applications.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Synthetic Applications

Due to its unique structure, 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide can serve as a versatile building block in organic synthesis. Its reactivity can be exploited to create various derivatives or more complex molecules through:

- Coupling Reactions : Utilizing its functional groups in cross-coupling reactions to generate new compounds.

- Modification of Existing Structures : Serving as a precursor for synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and iodophenoxy groups may play a role in binding to these targets, while the acetamide moiety may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Halogen Substitutions

- Iodo vs. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (): Bromine at position 6 reduces halogen bonding strength but increases lipophilicity (higher logP). The methoxy group at position 6 further enhances electron donation compared to ethoxy in the original compound.

Alkoxy and Formyl Groups

- Ethoxy vs. Methoxy :

- Formyl Group :

N-Substituent Modifications

2-Methoxyphenyl vs. Other Aromatic Groups

- N-(3-Chloro-4-methylphenyl) Analog () : The 3-chloro-4-methylphenyl group introduces electron-withdrawing and steric effects, likely reducing solubility but enhancing target binding specificity compared to the original compound’s 2-methoxyphenyl .

- N-(2-Phenylethyl) Analog () : The phenethyl group increases lipophilicity (molecular weight: 453.27 vs. ~454 for the original compound) and may improve blood-brain barrier penetration .

Simpler Acetamide Derivatives

- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (): Lacks the phenoxy ring’s ethoxy, formyl, and iodo substituents, resulting in reduced complexity and altered bioactivity profiles .

Data Table: Structural and Physicochemical Comparison

Biological Activity

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C18H19NO5 and a molecular weight of approximately 329.35 g/mol. This compound features a unique structure that includes an ethoxy group, a formyl group, and an iodine atom attached to a phenoxy moiety. Its potential biological activities are of interest due to the presence of these functional groups, which may influence its pharmacological properties.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO5 |

| Molecular Weight | 329.35 g/mol |

| LogP | 3.4167 |

| Polar Surface Area | 59.091 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds have demonstrated various pharmacological effects. Compounds with analogous structures often exhibit significant anti-inflammatory, analgesic, and potentially anticancer activities.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the formyl and acetamide functionalities suggests potential interactions with enzymes such as protein tyrosine phosphatases, which are crucial in various signaling pathways.

- Receptor Binding : The structural features may allow for binding to specific receptors, influencing cellular responses.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Simple acetamide structure | Analgesic properties | Lacks complex substituents |

| 2-(4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | Similar phenolic structure | Anti-inflammatory activity | No iodine substitution |

| N-benzyl-2-(2-ethoxyphenoxy)acetamide | Ethoxy and phenolic groups | Potential antibacterial activity | Different substituents on benzene ring |

The presence of both an iodine atom and a complex ethoxy formyl group makes this compound particularly interesting for further research compared to its analogs.

Case Studies and Research Findings

Research studies focusing on similar compounds provide insights into the potential biological activities of this compound:

- Inhibition Studies : Compounds with similar phenolic structures have been shown to inhibit key enzymes involved in inflammatory processes. For instance, derivatives of phenoxyacetic acids have been studied for their anti-inflammatory effects, indicating that modifications in the structure can enhance or diminish biological activity.

- Cell Viability Assays : In studies involving cell lines, compounds with similar functional groups exhibited varied effects on cell viability and proliferation. These findings suggest that the structural attributes significantly influence cellular interactions and therapeutic potential.

- Tyrosinase Inhibition : Some phenolic compounds have demonstrated strong inhibition against mushroom tyrosinase, a key enzyme in melanin production. The IC50 values for these compounds indicate their potency as potential skin-whitening agents or in treating hyperpigmentation disorders.

Q & A

Q. Key Challenges :

- Protect the formyl group during iodination to avoid side reactions.

- Optimize reaction temperatures to prevent dehalogenation or oxidation of the iodine substituent .

How can computational methods predict the biological targets and reactivity of this compound?

Advanced Research Question

Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential and nucleophilic/electrophilic sites. For example, the formyl group’s electrophilicity may drive Schiff base formation with lysine residues in enzymes .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. The iodine atom’s van der Waals radius may enhance binding to hydrophobic enzyme pockets, similar to brominated analogs .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize experimental validation .

Data Interpretation :

Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to validate target engagement .

What analytical techniques are most effective for characterizing structural integrity and purity?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₇INO₄: 478.0234) .

- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .

How can contradictory results in biological activity (e.g., variable IC₅₀ values across assays) be resolved?

Advanced Research Question

Root Causes :

Q. Resolution Strategies :

Dose-Response Replication : Test under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .

Competitive Binding Assays : Use fluorescence polarization or SPR to measure direct target binding, excluding cellular metabolism effects .

Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., deiodinated species) that may interfere with activity .

What experimental design principles optimize reaction yields and reproducibility?

Advanced Research Question

Design of Experiments (DoE) :

- Variables : Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF) .

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield .

- Robustness Testing : Introduce ±5% variations in reagent stoichiometry to assess sensitivity .

Case Study :

For the acetamide coupling step, a Plackett-Burman design identified solvent polarity as the most critical factor (p < 0.01), with DMF yielding >80% conversion vs. 50% in THF .

How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs?

Advanced Research Question

Comparative Analysis :

- Electrophilic Aromatic Substitution : Iodine’s strong electron-withdrawing effect deactivates the ring, reducing reactivity in further substitutions compared to bromine analogs .

- Photostability : Iodine’s heavy atom effect may increase susceptibility to UV-induced degradation (e.g., C-I bond cleavage) vs. chloro derivatives. Monitor via accelerated stability studies (ICH Q1A guidelines) .

Experimental Validation :

Synthesize bromo and iodo analogs, compare reaction rates in Suzuki-Miyaura couplings. Iodine’s larger atomic radius may sterically hinder cross-coupling efficiency .

What strategies mitigate toxicity risks during in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.